molecular formula C9H10BrNO3S B14809643 3-Bromo-4-cyclopropoxybenzenesulfonamide

3-Bromo-4-cyclopropoxybenzenesulfonamide

Cat. No.: B14809643
M. Wt: 292.15 g/mol
InChI Key: GUVPEUPEVSGJNK-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the third position, a cyclopropoxy group at the fourth position, and a sulfonamide group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclopropoxybenzenesulfonamide using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c10-8-5-7(15(11,12)13)3-4-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13)

InChI Key

GUVPEUPEVSGJNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

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